诺帕林酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

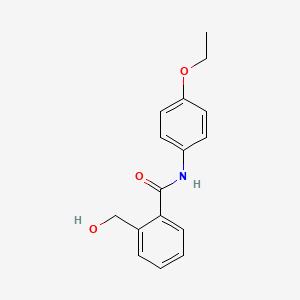

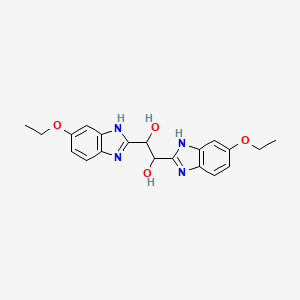

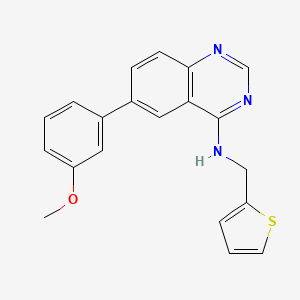

Nopalinic acid, also known as nopalinate or ornaline, belongs to the class of organic compounds known as glutamic acid and derivatives. Glutamic acid and derivatives are compounds containing glutamic acid or a derivative thereof resulting from reaction of glutamic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Nopalinic acid is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, nopalinic acid is primarily located in the cytoplasm. Outside of the human body, nopalinic acid can be found in fats and oils. This makes nopalinic acid a potential biomarker for the consumption of this food product.

Ornaline is a glutamic acid derivative in which one of the amino hydrogens of glutamic acid has been replaced by a 4-amino-1-carboxybutyl group. It has a role as a plant metabolite. It is a glutamic acid derivative, an ornithine derivative, a tricarboxylic acid and a non-proteinogenic alpha-amino acid.

科学研究应用

在植物应激反应中的作用

- 诺帕林酸在植物应激反应中发挥作用。一项研究证明了水杨酸和一氧化氮对盐胁迫下豇豆生长、光合作用和氧化应激反应的影响。这表明在增强植物对环境胁迫的恢复力方面具有潜在的应用 (Ahanger 等,2019)。

食品工业中的微胶囊化

- 诺帕林酸的衍生物,如仙人掌粘液,已被用于食品成分的微胶囊化。通过喷雾干燥将没食子酸用仙人掌粘液包封的研究突出了其在食品保鲜和保持营养价值方面的潜力 (Medina‐Torres 等,2013)。

糖尿病管理

- 研究表明,含有诺帕林酸的仙人掌可以调节餐后血糖,并影响肠促胰岛素和抗氧化活性,这对管理 2 型糖尿病很重要 (López‐Romero 等,2014)。

环境修复

- 人们已经探索了使用含有诺帕林酸的仙人掌进行环境修复。一项研究重点关注使用白刺仙人掌从水系统中去除镉,展示了其在水净化和环境清理应用中的潜力 (Beltrán-Hernández 等,2015)。

营养保健应用

- 仙人掌(仙人掌属)对代谢综合征的影响与诺帕林酸有关,这表明它在营养保健应用中具有用途,特别是在解决心血管疾病、糖尿病和肥胖方面 (Angulo-Bejarano 等,2019)。

遗传研究

- 诺帕林酸在遗传研究中也很重要。根瘤农杆菌 C58 的 Ti 质粒上的诺帕林分解基因涉及诺帕林酸,突出了其在与植物-细菌相互作用相关的遗传研究中的作用 (Schardl & Kado,2004)。

属性

CAS 编号 |

63409-16-5 |

|---|---|

分子式 |

C10H18N2O6 |

分子量 |

262.26 g/mol |

IUPAC 名称 |

2-[(4-amino-1-carboxybutyl)amino]pentanedioic acid |

InChI |

InChI=1S/C10H18N2O6/c11-5-1-2-6(9(15)16)12-7(10(17)18)3-4-8(13)14/h6-7,12H,1-5,11H2,(H,13,14)(H,15,16)(H,17,18) |

InChI 键 |

UXZAXFPFSQRZOZ-UHFFFAOYSA-N |

SMILES |

C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN |

规范 SMILES |

C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,3aS,5aS,5bR,10bS)-3-hydroxy-3,3a,5b-trimethylspiro[2,4,5,5a,6,7,10a,10b-octahydro-1H-cyclopenta[a]fluorene-10,1'-cyclopropane]-8-one](/img/structure/B1229705.png)

![[2-methoxy-5-[7-[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4R,5S,6S)-6-methyl-3,4,5-trisulfooxyoxan-2-yl]oxymethyl]-3,4,5-trisulfooxyoxan-2-yl]oxy-4-oxo-5-sulfooxychromen-2-yl]phenyl] hydrogen sulfate](/img/structure/B1229706.png)

![2-[(4-Ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)thio]acetic acid methyl ester](/img/structure/B1229710.png)

![N-[4-(4-methoxyphenyl)-2-thiazolyl]-N-(2-oxolanylmethyl)benzamide](/img/structure/B1229711.png)

![9-(2-furyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B1229713.png)

![1-[4-[4-[[1-(4-Chlorophenyl)sulfonylcyclopropyl]-oxomethyl]-1-piperazinyl]phenyl]ethanone](/img/structure/B1229714.png)